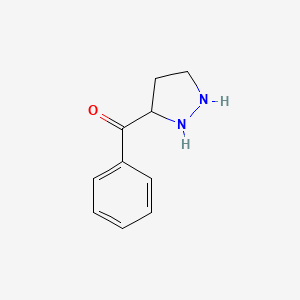

Phenyl(pyrazolidin-3-yl)methanone

Description

Phenyl(pyrazolidin-3-yl)methanone (compound 1) is a heterocyclic ketone featuring a pyrazolidine ring fused to a phenyl group. Its structure is confirmed by $ ^1 \text{H-NMR} $ spectral data, which reveals key peaks at δ 3.5 ppm (s, 2H, CH$2$), δ 6.7 ppm (s, 2H, NH$2$), δ 7.1–8.2 ppm (m, aromatic protons), and δ 10.67 ppm (s, 1H, NH) . This compound serves as a precursor in cycloaddition reactions, such as its conversion to 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone via reflux with hydrazine hydrate in ethanol .

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

phenyl(pyrazolidin-3-yl)methanone |

InChI |

InChI=1S/C10H12N2O/c13-10(9-6-7-11-12-9)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 |

InChI Key |

UDVOUTVGEJCADA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNNC1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Carboxylic Acid Condensation

The foundational method for synthesizing pyrazolidinones involves the condensation of hydrazines with carboxylic acid derivatives. For phenyl(pyrazrazolidin-3-yl)methanone, phenylhydrazine serves as the primary hydrazine component, reacting with β-keto acids or esters to form the pyrazolidinone ring. A representative reaction employs β-hydroxypropionic acid derivatives, where the hydroxyl group facilitates intramolecular cyclization.

For example, reacting phenylhydrazine with 2-methyl-2-hydroxymethylpropionic acid under acidic conditions yields phenyl(pyrazolidin-3-yl)methanone through a two-step mechanism:

- Hydrazide Formation : The carboxylic acid reacts with phenylhydrazine to form a β-hydroxypropionic acid hydrazide intermediate.

- Cyclization : Acid-catalyzed intramolecular dehydration closes the pyrazolidinone ring, yielding the target compound.

Key Conditions :

- Solvents: Xylene or toluene for azeotropic water removal.

- Catalysts: p-Toluenesulfonic acid (0.5–1.0 mol%).

- Temperature: 130–150°C under reduced pressure (50–60 mbar).

- Yield: 55–61% after purification.

One-Pot Synthesis via In Situ Cyclization

Melt-Phase Cyclization

Modern protocols emphasize efficiency by combining hydrazide formation and cyclization in a single step. This method eliminates intermediate isolation, reducing reaction time and improving yields. A patent by details a one-pot synthesis where β-hydroxypropionic acid and phenylhydrazine are heated in a melt phase with an acid catalyst.

Procedure :

- Reactants : Phenylhydrazine (1.2 eq) and 2-methyl-2-hydroxymethylpropionic acid (1.0 eq).

- Catalyst : Anhydrous p-toluenesulfonic acid (0.8 mol%).

- Conditions : 130°C for 3 hours under vacuum (50 mbar).

- Workup : Distillation to remove water and excess phenylhydrazine.

Outcome :

Catalytic Cyclization of Hydrazides

Acid-Catalyzed Methods

Cyclization of pre-formed hydrazides represents a versatile pathway. Hydrazides derived from β-keto esters or acids undergo intramolecular dehydration in the presence of Lewis or Brønsted acids. A study by highlights the use of trifluoroacetic acid (TFA) as a cyclization catalyst, achieving yields of 70–85% for analogous pyrazolidinones.

Example Protocol :

- Hydrazide Synthesis : Phenylhydrazine + ethyl acetoacetate → phenylhydrazide.

- Cyclization : Hydrazide + TFA (5 mol%) in refluxing toluene.

- Yield : 78% after column chromatography.

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation methods based on yield, scalability, and practicality:

| Method | Reactants | Conditions | Yield | Scalability |

|---|---|---|---|---|

| Hydrazine-Carboxylic Acid Condensation | Phenylhydrazine + β-hydroxypropionic acid | Acid catalyst, 130°C, 3 h | 61% | Industrial |

| One-Pot Melt Cyclization | Phenylhydrazine + 2-methyl-2-hydroxymethylpropionic acid | p-TSA, vacuum, 130°C | 61% | Pilot-scale |

| Catalytic Cyclization | Phenylhydrazide + TFA | Refluxing toluene | 78% | Laboratory |

Key Insights :

- One-Pot Methods offer operational simplicity but require precise temperature control.

- Catalytic Cyclization provides higher yields but involves intermediate purification.

- Solvent-Free Approaches (e.g., melt-phase) align with green chemistry principles but demand specialized equipment.

Mechanistic Considerations

Role of Acid Catalysts

Acid catalysts protonate the carbonyl oxygen of the hydrazide intermediate, facilitating nucleophilic attack by the adjacent nitrogen and subsequent ring closure. p-Toluenesulfonic acid is preferred due to its thermal stability and low cost.

Steric and Electronic Effects

Substituents on the phenyl group influence reaction kinetics. Electron-donating groups (e.g., -OCH₃) accelerate hydrazide formation but may hinder cyclization due to increased steric bulk.

Chemical Reactions Analysis

Types of Reactions: Phenyl(pyrazolidin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolidinones or pyrazolones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products:

Oxidation: Pyrazolidinones, pyrazolones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl(pyrazolidin-3-yl)methanone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Mechanism of Action

The mechanism of action of Phenyl(pyrazolidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between Phenyl(pyrazolidin-3-yl)methanone and analogous methanone derivatives:

| Compound | Structure | Key Functional Groups | Biological Activity | ADMET Properties |

|---|---|---|---|---|

| This compound (1) | Phenyl + pyrazolidine | NH$2$, aromatic CH$2$ | Limited data; precursor for triazole synthesis | Not reported |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone (2) | Indole + hydroxyphenyl + amino group | NH$_2$, hydroxyl, indole | Anti-inflammatory, antifungal (ergosterol biosynthesis inhibition) | High oral bioavailability (log P ~5), good Caco-2 permeability |

| Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (3) | Pyridinyl + dihydropyrazole + 2-methylphenyl | Methylphenyl, pyridine | Unknown | No data available |

Key Observations :

Structural Variations and Bioactivity: Compound 2 incorporates an indole ring and a hydroxyl group, which enhance its antifungal activity by targeting ergosterol biosynthesis . In contrast, compound 1 lacks these substituents, limiting its direct therapeutic applications but making it a versatile synthetic intermediate .

ADMET Profiles: Compound 2 adheres to Lipinski’s Rule of Five (molecular weight <500, log P ≤5), ensuring favorable oral absorption and low toxicity . Its water solubility (log S ≈ -5.0 to -6.0) aligns with typical drug-like molecules . No ADMET data are available for compounds 1 or 3, highlighting gaps in research for pyrazolidine- and pyridine-based methanones.

This reactivity underscores its role in medicinal chemistry for scaffold diversification.

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of Phenyl(pyrazolidin-3-yl)methanone derivatives?

- Structural Features : The core structure consists of a ketone group bridging a phenyl ring and a pyrazolidine moiety. Variations in substituents (e.g., methyl, methoxy, or halogens) influence physicochemical properties. For example, derivatives like (3-methylphenyl)phenylmethanone have a molecular formula of C₁₄H₁₂O (MW: 196.24) with IUPAC identifiers such as URBLVRAVOIVZFJ-UHFFFAOYSA-N .

- Spectroscopic Analysis :

- NMR : ¹³C-NMR (126 MHz) and ¹⁹F-NMR (376 MHz) are used to confirm fluorinated derivatives (e.g., (3-(1-fluoroethyl)phenyl)(phenyl)methanone). Chemical shifts correlate with electronic environments of substituents .

- HRMS : High-resolution mass spectrometry validates molecular ions, as seen in (3-methylthiophene-2-yl)(phenyl)methanone (observed m/z: 228.0512) .

Q. What synthetic methodologies are reported for preparing this compound derivatives?

- Cross-Coupling Reactions : Palladium-catalyzed coupling of acyl chlorides with aryl boronic acids (e.g., synthesis of (3-methylthiophene-2-yl)(phenyl)methanone via Suzuki-Miyaura coupling) .

- Heterocyclic Functionalization : Pyridine or pyrazoline rings are introduced via nucleophilic substitution or cyclization. For example, (5-iodo-2,4-diphenylpyridin-3-yl)(phenyl)methanone is synthesized using iodination and Friedel-Crafts acylation .

- Solvent Optimization : Reactions often use toluene, DCM, or THF, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can researchers analyze the electronic properties of this compound derivatives?

- Solvatochromism Studies : Solvent polarity effects on UV-Vis absorption spectra (e.g., in DMSO vs. toluene) reveal charge-transfer transitions. Derivatives with electron-withdrawing groups (e.g., nitro) exhibit redshifted λmax .

- Dipole Moment Calculations : Ground and excited state dipole moments are estimated using Lippert-Mataga equations, with data from fluorescence quenching in polar solvents .

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps and electrostatic potential surfaces, correlating with reactivity .

Q. What strategies are employed to study structure-activity relationships (SAR) in biological systems?

- Bioactivity Screening :

- Antimicrobial Assays : Derivatives are tested against Gram-positive/negative bacteria (e.g., MIC values via broth microdilution). Substituents like halogens enhance membrane disruption .

- Enzyme Inhibition : Pyrazolidine derivatives are evaluated for kinase or protease inhibition (IC₅₀ via fluorescence-based assays). Nitro groups improve binding to ATP pockets .

- Metabolic Stability : Microsomal incubation (human liver microsomes) assesses CYP450-mediated degradation. Methoxy groups reduce metabolic clearance compared to methyl .

- Molecular Docking : Pyrazolidine rings are docked into protein active sites (e.g., COX-2 or EGFR) using AutoDock Vina. Hydrogen bonding with pyrrolidine nitrogen is critical for affinity .

Methodological Considerations

-

Contradictions in Data :

- Discrepancies in reported pKa values (e.g., 15.32 ± 0.50 for some derivatives vs. experimental measurements) may arise from solvent effects or computational approximations. Validate via potentiometric titration.

- Biological activity variations (e.g., antimicrobial potency) could reflect differences in bacterial strains or assay conditions. Use standardized CLSI protocols for reproducibility .

-

Key Data Tables

Property Example Value Reference Molecular Weight (C₁₄H₁₂O) 196.24 g/mol Boiling Point (predicted) 455.5 ± 28.0 °C HRMS (m/z) 228.0512 (observed) MIC (S. aureus) 8 µg/mL (4-chloro derivative)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.